molecular formula C6H10O2 B159676 1,5-Hexadiene diepoxide CAS No. 1888-89-7

1,5-Hexadiene diepoxide

Cat. No.: B159676
CAS No.: 1888-89-7
M. Wt: 114.14 g/mol
InChI Key: HTJFSXYVAKSPNF-UHFFFAOYSA-N
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Description

It is a colorless to light yellow clear liquid with a boiling point of 188°C and a density of 0.98 g/cm³ . This compound is known for its reactivity due to the presence of two epoxide groups, making it useful in various chemical reactions and applications.

Preparation Methods

1,5-Hexadiene diepoxide can be synthesized through several methods. One common synthetic route involves the epoxidation of 1,5-hexadiene using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions . The reaction typically occurs at room temperature and yields the diepoxide as the main product.

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of titanium silicalite-1 (TS-1) as a catalyst in the presence of hydrogen peroxide can enhance the epoxidation process .

Chemical Reactions Analysis

1,5-Hexadiene diepoxide undergoes various types of chemical reactions due to its reactive epoxide groups:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amines can yield amino alcohols, while reaction with thiols can produce thioethers .

Mechanism of Action

The mechanism of action of 1,5-hexadiene diepoxide involves its reactivity with nucleophiles. The epoxide groups can undergo ring-opening reactions with nucleophilic species such as amines, thiols, and alcohols. This reactivity allows the compound to form covalent bonds with various biomolecules, leading to cross-linking and potential cytotoxic effects .

In biological systems, the compound can react with nucleophilic sites on DNA and proteins, leading to the formation of adducts and cross-links. This can result in DNA damage and disruption of cellular processes, which is the basis for its potential use in anticancer research .

Properties

IUPAC Name

2-[2-(oxiran-2-yl)ethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1(5-3-7-5)2-6-4-8-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJFSXYVAKSPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00940391
Record name 1,2:5,6-Dianhydro-3,4-dideoxyhexitol
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1888-89-7
Record name 1,2:5,6-Diepoxyhexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1888-89-7
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Record name 1,2,5,6-Diepoxyhexane
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Record name 1,5-Hexadiene diepoxide
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Record name 1,2:5,6-Dianhydro-3,4-dideoxyhexitol
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Record name 1,2:5,6-diepoxyhexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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